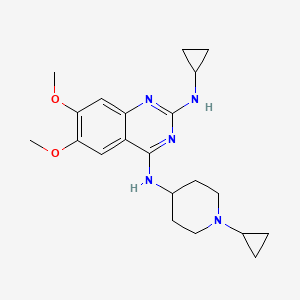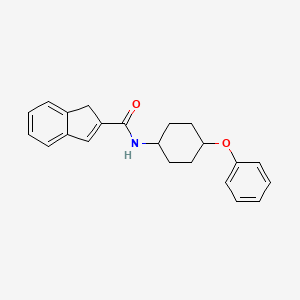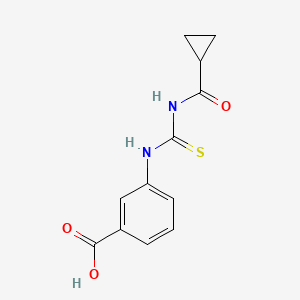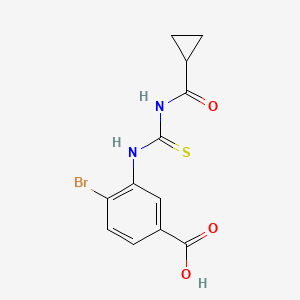![molecular formula C19H20BrNO B7432590 N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide](/img/structure/B7432590.png)
N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide, also known as BPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. BPPB is a member of the family of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a range of biological effects in various tissues and organs.
作用機序
N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide exerts its biological effects by binding to estrogen receptors and modulating their activity. N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide has been shown to act as an estrogen receptor antagonist in some tissues, while acting as an estrogen receptor agonist in others. This selective modulation of estrogen receptor activity is thought to underlie many of the biological effects of N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide.
Biochemical and Physiological Effects:
N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide has been shown to have a range of biochemical and physiological effects in various tissues and organs. In breast cancer cells, N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide has been shown to inhibit cell proliferation and induce apoptosis. In the brain, N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide has been shown to protect against oxidative stress and inflammation. In the male reproductive system, N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide has been shown to inhibit sperm motility and reduce fertility.
実験室実験の利点と制限
N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide has several advantages for use in scientific research. It is a relatively small molecule that can be easily synthesized and modified. It has been shown to have a range of biological effects in various tissues and organs, making it a versatile tool for studying a variety of biological processes. However, there are also limitations to the use of N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide in lab experiments. Its effects can be tissue-specific and may vary depending on the experimental conditions. Additionally, its potential use as a male contraceptive agent may raise ethical concerns for some researchers.
将来の方向性
There are several potential future directions for research on N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide. In cancer research, N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide could be further studied as a potential therapeutic agent for breast cancer and other estrogen receptor-positive cancers. In neurobiology, N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide could be investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In reproductive biology, N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide could be studied further as a potential male contraceptive agent. Additionally, the development of new analogs of N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide could lead to the discovery of compounds with improved efficacy and specificity for various biological processes.
合成法
N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide can be synthesized using a variety of methods, including the reaction of 2-bromobenzaldehyde with phenylacetonitrile, followed by reaction with 3,3-dimethylbut-2-enal. Another method involves the reaction of 2-bromobenzaldehyde with phenylacetonitrile, followed by reaction with 3,3-dimethylbutan-2-one.
科学的研究の応用
N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and reproductive biology. In cancer research, N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide has been shown to inhibit the growth of breast cancer cells by modulating estrogen receptor signaling pathways. In neurobiology, N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In reproductive biology, N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide has been shown to have potential as a male contraceptive agent.
特性
IUPAC Name |
N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO/c1-14(2)13-18(22)21(3)19(15-9-5-4-6-10-15)16-11-7-8-12-17(16)20/h4-13,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIJNIVDBSEICY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-N-cyclopropyl-6,7-dimethoxy-4-N-[(1-methylpiperidin-4-yl)methyl]quinazoline-2,4-diamine](/img/structure/B7432511.png)




![1-Methyl-2-[[4-(1,1,1-trifluoropropan-2-yl)phenyl]methylsulfanyl]benzimidazole-5-sulfonamide](/img/structure/B7432541.png)
![N-[3-(2-oxoazepan-1-yl)propyl]-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B7432545.png)
![[4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate](/img/structure/B7432549.png)
![N-[(2-bromophenyl)-phenylmethyl]-3-fluoro-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7432555.png)

![Methyl 1-ethyl-2-oxo-3,3-diphenylthieno[3,4-b]pyrrole-6-carboxylate](/img/structure/B7432580.png)
